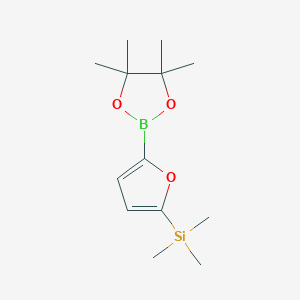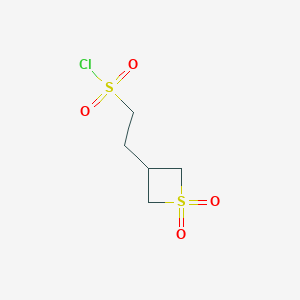
2-(1,1-Dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1,1-Dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1888879-40-0 . It has a molecular weight of 232.71 and its IUPAC name is 2-(1,1-dioxidothietan-3-yl)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9ClO4S2/c6-12(9,10)2-1-5-3-11(7,8)4-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H9ClO4S2 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the resources.Scientific Research Applications
Carbonic Anhydrase Inhibitors and Antiglaucoma Applications
Sulfonamides have been investigated for their potential as carbonic anhydrase inhibitors (CAIs), which are significant for their applications in treating glaucoma. These compounds can reduce intraocular pressure by decreasing the formation of bicarbonate, thereby reducing the secretion of aqueous humor. Notable research has focused on sulfonamide CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents or targeting tumor-associated isoforms CA IX/XII. The development of novel sulfonamides aims at creating selective drugs for antiglaucoma treatment, targeting specific carbonic anhydrase isoforms such as CA II for glaucoma management and CA IX/XII for tumor diagnosis and treatment (Carta, Scozzafava, & Supuran, 2012), (Masini, Carta, Scozzafava, & Supuran, 2013).
Antibacterial and Antitumor Properties
Sulfonamides have a long history of use as antibacterial agents, with modern research focusing on their potential antitumor properties. Studies have highlighted the importance of the sulfonamide subunit in medicinal chemistry, showing that these compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The review of patents and reports from recent years emphasizes the continuous development of bioactive substances containing the sulfonamide subunit, showcasing their significant potential in treating various diseases (Azevedo-Barbosa et al., 2020).
properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)2-1-5-3-11(7,8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWLRMRKXMDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)



![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)
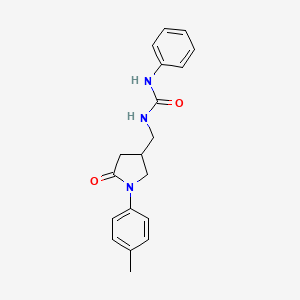
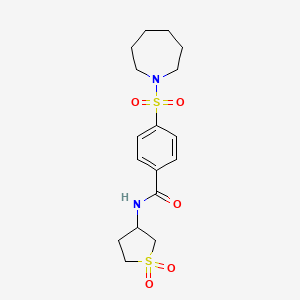
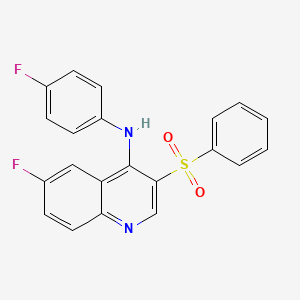
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)

